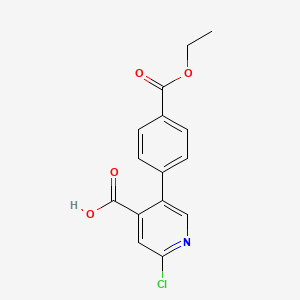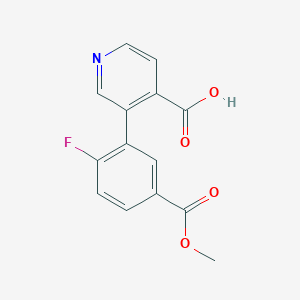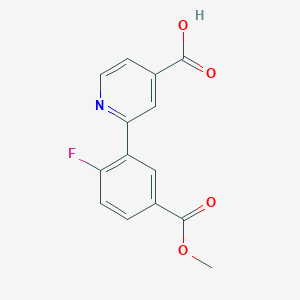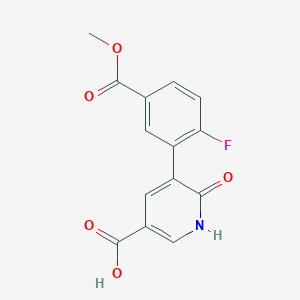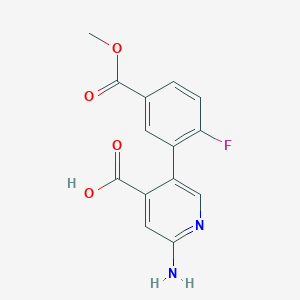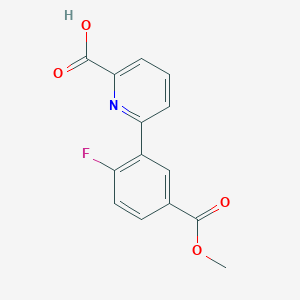
6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid (FMCPA) is an organic compound belonging to the class of carboxylic acids. It is a white solid, with a molecular weight of 250.21 g/mol. FMCPA is an important intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. FMCPA is also used as a reagent in organic synthesis.
Scientific Research Applications
6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has been used in a wide range of scientific research applications. It has been used in the synthesis of novel compounds for use as drugs, agrochemicals, and dyes. It has also been used in the synthesis of polymeric materials for use in drug delivery systems. Additionally, 6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has been used in the synthesis of fluorescent probes for use in fluorescence microscopy and spectroscopy.
Mechanism of Action
6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is an organic compound that acts as an acid catalyst in the synthesis of a wide range of compounds. It is a Lewis acid, meaning that it can form a coordinate bond with an electron-rich species, such as a nucleophile. In the presence of a base, such as sodium hydroxide or potassium hydroxide, 6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% can form a complex with the nucleophile, allowing for the formation of a new bond.
Biochemical and Physiological Effects
6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has been found to have no significant biochemical or physiological effects in humans or animals. It is not known to be toxic or carcinogenic, and it has not been found to be mutagenic or teratogenic.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% in lab experiments is its low cost and ease of synthesis. It is also a relatively non-toxic compound, making it safe to handle in the laboratory. However, 6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is not very soluble in water, which can limit its use in some experiments. Additionally, 6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is a relatively weak acid, which can limit its effectiveness in some reactions.
Future Directions
Future research on 6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% could focus on developing new methods for its synthesis and purification. Additionally, further research could be done to explore its potential applications in drug delivery systems, as well as its potential use in the synthesis of fluorescent probes. Additionally, further research could be done to explore its potential use in the synthesis of polymeric materials. Finally, further research could be done to explore its potential use as an acid catalyst in the synthesis of novel compounds.
Synthesis Methods
The synthesis of 6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is typically achieved through the reaction of 2-fluoro-5-methoxybenzaldehyde with picolinic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide, in aqueous solution. The reaction is typically carried out at a temperature of 25-30°C for 4-6 hours. After the reaction is complete, the product is isolated by filtration and then recrystallized from an appropriate solvent.
properties
IUPAC Name |
6-(2-fluoro-5-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)8-5-6-10(15)9(7-8)11-3-2-4-12(16-11)13(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSLQJPUQNYGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



